molecular formula C10H20O2 B7879250 3-(Cycloheptyloxy)propan-1-ol

3-(Cycloheptyloxy)propan-1-ol

Cat. No.: B7879250
M. Wt: 172.26 g/mol
InChI Key: JNCUJOUKZVAOLB-UHFFFAOYSA-N
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Description

3-(Cycloheptyloxy)propan-1-ol (C₁₀H₂₀O₂) is a secondary alcohol featuring a cycloheptyl ether group attached to a propanol backbone. Cycloheptyl groups are known for their increased lipophilicity compared to smaller alicyclic rings (e.g., cyclohexyl or cyclopentyl), which may influence solubility, reactivity, and biological activity . The compound’s synthesis likely involves nucleophilic substitution between cycloheptanol and a halogenated propanol precursor, similar to methods used for related compounds .

Properties

IUPAC Name

3-cycloheptyloxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c11-8-5-9-12-10-6-3-1-2-4-7-10/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUJOUKZVAOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptyloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanol with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cycloheptanol attacks the carbon atom bonded to the chlorine in 3-chloropropan-1-ol, resulting in the formation of 3-(Cycloheptyloxy)propan-1-ol.

Industrial Production Methods

Industrial production of 3-(Cycloheptyloxy)propan-1-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptyloxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanoic acid.

    Reduction: Cycloheptylpropane.

    Substitution: 3-(Cycloheptyloxy)propyl chloride or 3-(Cycloheptyloxy)propylamine.

Scientific Research Applications

3-(Cycloheptyloxy)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving membrane permeability and transport due to its amphiphilic nature.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Cycloheptyloxy)propan-1-ol involves its interaction with biological membranes and proteins. The cycloheptyl group provides hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can affect the function of membrane-bound proteins and enzymes, influencing cellular processes such as signal transduction and transport.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-(Cycloheptyloxy)propan-1-ol, highlighting differences in molecular features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Applications/Properties References
3-(2,5-Diaminophenyl)propan-1-ol C₉H₁₄N₂O 166.22 Aromatic diamine-substituted propanol; polar due to amine groups. Not explicitly described, but likely involves reduction of nitro intermediates. Cosmetic hair dye ingredient; under regulatory review for safety in the EU.
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) C₉H₁₁ClN₃O₃ 245.66 Nitropyridine and methylamino substituents; high purity (99% NMR). Nucleophilic substitution of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol (71% yield). Pharmaceutical intermediate; potential use in kinase inhibitor research.
3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol C₁₀H₁₁BrO₃ 259.10 Brominated benzodioxol group; lipophilic and halogenated. Reduction of 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid (92% yield). Organic synthesis intermediate; possible precursor for bioactive molecules.
3-(2-Chlorophenyl)propan-1-ol C₉H₁₁ClO 170.64 Chlorinated aromatic substituent; moderate volatility. Industrial-scale manufacturing via Grignard or reduction pathways. Marketed for industrial applications; cost and production data tracked globally.
3-(3-Chlorophenoxy)propan-1-ol C₉H₁₁ClO₂ 186.64 Ether-linked chlorophenol group; low water solubility. Not specified; likely involves Williamson ether synthesis. Commercial chemical with multiple synonyms; used in specialty organic reactions.
3-Cyclopentylpropionic acid C₈H₁₄O₂ 142.20 Carboxylic acid analog; distinct from propanol derivatives. Not detailed; standard carboxylation methods. Industrial applications; safety precautions include skin/eye irritation mitigation.

Key Comparative Analysis

Structural and Physicochemical Properties

  • Lipophilicity : Cycloheptyl groups in 3-(Cycloheptyloxy)propan-1-ol likely confer higher lipophilicity than cyclohexyl (e.g., emixustat hydrochloride ) or cyclopentyl analogs, reducing aqueous solubility.
  • Reactivity: Ether linkages (e.g., in 3-(3-chlorophenoxy)propan-1-ol ) stabilize the molecule compared to amine- or nitro-substituted derivatives (e.g., IV-9 ).
  • Stability : Halogenated analogs (e.g., bromobenzo-dioxol derivatives ) may exhibit greater photostability but pose environmental persistence concerns.

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